molecular formula C28H54N4O14 B13724279 N-(Azido-PEG2)-N-bis(PEG4-Acid)

N-(Azido-PEG2)-N-bis(PEG4-Acid)

Cat. No.: B13724279
M. Wt: 670.7 g/mol
InChI Key: HRPHTAKHWRWUIC-UHFFFAOYSA-N
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Description

Contextualization of Branched Polyethylene (B3416737) Glycol (PEG) Architectures in Molecular Design

Polyethylene glycol (PEG) is a polymer widely used in biomedical applications due to its biocompatibility, water solubility, and ability to shield attached molecules from the immune system. researchgate.net While linear PEG chains have been traditionally used, there is growing interest in more complex, branched PEG architectures. google.comrsc.org

Branched PEGs offer several advantages over their linear counterparts. Their three-dimensional structure can provide a more significant hydrodynamic volume, which can be more effective at extending the in-vivo half-life of therapeutic molecules. google.com Furthermore, the branching allows for the creation of a more defined and potentially more rigid structure in solution. google.com Research has shown that branched oligo(ethylene glycol) side chains can significantly improve the solubility of conjugated polymers in environmentally friendly solvents. acs.org This is a crucial consideration in the development of more sustainable chemical processes. The specific architecture of the PEG chains, including their length and branching points, can be tailored to optimize the pharmacokinetic properties of a drug conjugate. americanpharmaceuticalreview.com

Significance of Multifunctional Linkers in Contemporary Chemical Synthesis and Bioconjugation

Multifunctional linkers are molecules that possess multiple reactive sites, enabling the connection of two or more different molecular entities. cornell.edunih.gov These linkers are essential tools in modern chemical biology and drug development, forming the bridge in complex constructs like ADCs, diagnostic probes, and drug delivery systems. symeres.com The ability to connect a targeting molecule, such as an antibody, to a therapeutic payload with precise control over the linker's properties is critical for the success of these advanced therapeutics. americanpharmaceuticalreview.com

The design of a linker is of paramount importance as it influences the stability, solubility, and release characteristics of the conjugate. symeres.comnih.gov Heteromultifunctional linkers, which have different functional groups, allow for orthogonal conjugation strategies. This means that each functional group can react with a specific partner without cross-reactivity, providing precise control over the assembly of the final molecule. cornell.edu N-(Azido-PEG2)-N-bis(PEG4-Acid) is an example of such a linker, where the azide (B81097) and carboxylic acid groups can be addressed independently in a synthetic sequence.

Overview of the Azide and Carboxylic Acid Functional Groups in N-(Azido-PEG2)-N-bis(PEG4-Acid)

The utility of N-(Azido-PEG2)-N-bis(PEG4-Acid) lies in the distinct reactivity of its terminal functional groups: one azide and two carboxylic acids.

The azide group (N₃) is a versatile functional group in bioconjugation, primarily known for its participation in "click chemistry." bionordika.fi Specifically, the azide can undergo a highly efficient and specific reaction with an alkyne-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov These reactions are favored for their high yield, selectivity, and compatibility with a wide range of reaction conditions, including those found in biological systems. nih.gov The resulting triazole linkage is exceptionally stable. biochempeg.com

The carboxylic acid groups (-COOH) provide another mode of conjugation. Carboxylic acids can be activated to react with primary amine groups, which are commonly found in biomolecules such as the side chains of lysine (B10760008) residues in proteins. researchgate.netbiosyn.com This reaction, typically facilitated by carbodiimide (B86325) activators like EDC, forms a stable amide bond. bionordika.fi The presence of two carboxylic acid groups on the N-(Azido-PEG2)-N-bis(PEG4-Acid) molecule allows for the attachment of two separate molecules or for multivalent attachment to a single entity, potentially increasing the avidity and efficacy of the conjugate.

Interactive Data Table: Properties of N-(Azido-PEG2)-N-bis(PEG4-Acid) and its Functional Moieties

PropertyN-(Azido-PEG2)-N-bis(PEG4-Acid)Azide GroupCarboxylic Acid Group
Molecular Formula C₂₈H₅₄N₄O₁₄ broadpharm.com-N₃-COOH
Molecular Weight 670.8 g/mol broadpharm.com42.02 g/mol 45.02 g/mol
Primary Reactive Partner Alkynes, AminesAlkynes (e.g., DBCO, BCN) medchemexpress.comPrimary Amines (e.g., Lysine side chain) biosyn.com
Key Reaction Type Click Chemistry, Amide Bond FormationAzide-Alkyne Cycloaddition nih.govCarbodiimide-mediated coupling researchgate.net
Resulting Linkage Triazole, AmideStable Triazole biochempeg.comStable Amide Bond bionordika.fi
Solubility Soluble in Water, DMSO, DMF broadpharm.comGenerally soluble in organic solventsOften imparts water solubility

Properties

Molecular Formula

C28H54N4O14

Molecular Weight

670.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36)

InChI Key

HRPHTAKHWRWUIC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O

Origin of Product

United States

Chemical Structure and Reactivity Profile of N Azido Peg2 N Bis Peg4 Acid

Structural Characteristics of the Branched Polyethylene (B3416737) Glycol Scaffold

The core of N-(Azido-PEG2)-N-bis(PEG4-Acid) is a branched scaffold built from discrete polyethylene glycol (dPEG®) units. google.com Unlike traditional polymeric PEGs, which are mixtures of different chain lengths, dPEG® constructs are single compounds with a defined molecular weight and structure. google.com This branched structure is composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and biocompatibility. nih.govmdpi.com Specifically, one arm of the scaffold consists of two ethylene glycol units (PEG2), terminating in an azide (B81097) group. The other two arms each contain four ethylene glycol units (PEG4), terminating in carboxylic acid groups. broadpharm.com This defined, three-arm structure provides a versatile platform for creating complex molecular architectures. google.comacs.orgbroadpharm.com

Reactivity of the Terminal Azide Moiety

The terminal azide group (–N₃) is a key functional group in bioorthogonal chemistry, known for its stability and specific reactivity. rsc.orgmdpi.com It is relatively unreactive towards most biological functional groups, allowing for highly selective chemical reactions. mdpi.comnih.gov The primary reactions involving the azide moiety are cycloaddition reactions with alkynes. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govcreative-biolabs.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. creative-biolabs.comorganic-chemistry.org The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. nih.govorganic-chemistry.org

The catalytic cycle is generally understood to proceed as follows:

  • Formation of a copper(I) acetylide from a terminal alkyne and a Cu(I) source. nih.govnih.gov
  • Coordination of the azide to the copper acetylide. acs.org
  • Cyclization to form a six-membered copper-containing intermediate. acs.org
  • Rearrangement and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst. creative-biolabs.com
  • Commonly, Cu(II) salts like CuSO₄ are used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. nih.govnih.gov Ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are often employed to stabilize the Cu(I) oxidation state and increase reaction efficiency, particularly in aqueous and biological media. creative-biolabs.comnih.gov

    ParameterDescriptionReferences
    ReactantsTerminal Alkyne, Azide nih.gov
    CatalystCopper(I) source (e.g., CuI, or CuSO₄ with a reducing agent) nih.gov
    Product1,4-disubstituted 1,2,3-triazole nih.gov
    Key FeatureHigh reaction rate and regioselectivity organic-chemistry.org

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Systems

    To circumvent the potential cytotoxicity of the copper catalyst, particularly in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the triazole product. magtech.com.cn

    SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in their native environment. nih.govacs.org The reaction is highly selective and proceeds readily under physiological conditions. nih.gov The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne; for instance, the introduction of fluorine atoms can increase the reaction rate. nih.govmagtech.com.cnnih.govresearchgate.netuga.edu

    Cyclooctyne ReagentKey FeatureTypical Second-Order Rate Constant (M⁻¹s⁻¹)References
    Dibenzocyclooctyne (DBCO)High reactivity and stability~0.1 - 1.0 magtech.com.cnresearchgate.net
    Bicyclo[6.1.0]nonyne (BCN)Compact and highly reactive~0.1 - 0.9 nih.govresearchgate.net
    Difluorinated Cyclooctyne (DIFO)Increased reaction rate~0.08 researchgate.net

    Orthogonal Reactivity Considerations in Multi-component Conjugation Strategies

    The azide group's reactivity is orthogonal to many other functional groups, including the carboxylic acids present in N-(Azido-PEG2)-N-bis(PEG4-Acid). rsc.orgrsc.org This orthogonality is crucial for multi-component conjugation strategies, allowing for the sequential attachment of different molecules to the same scaffold. rsc.orgrsc.org For example, the azide can be selectively reacted with an alkyne-containing molecule via CuAAC or SPAAC, leaving the carboxylic acid groups untouched for subsequent modification. researchgate.net This selective reactivity enables the construction of complex, multifunctional molecules with precise control over their architecture. rsc.orgrsc.org

    Reactivity of the Carboxylic Acid Termini

    The two PEG4 arms of the scaffold terminate in carboxylic acid (–COOH) groups. These groups provide another site for conjugation, primarily through the formation of amide bonds with primary amines. mdpi.com

    Amide Bond Formation via Carbodiimide-Mediated Coupling Reactions

    The most common method for converting the carboxylic acid groups into reactive species for amide bond formation is through the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comcreative-proteomics.comyoutube.com EDC is water-soluble and widely used in bioconjugation. thermofisher.comresearchgate.net

    The reaction mechanism proceeds as follows:

  • The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov
  • This intermediate can then react with a primary amine to form a stable amide bond, releasing an N,N'-disubstituted urea (B33335) byproduct. thermofisher.comyoutube.com
  • The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. thermofisher.comresearchgate.net To improve the efficiency of the reaction and stabilize the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.comcreative-proteomics.comresearchgate.net EDC couples NHS to the carboxyl group, forming a more stable NHS ester. This amine-reactive ester can then be reacted with a primary amine to form the amide bond with higher efficiency. thermofisher.comresearchgate.net This two-step, one-pot procedure is highly effective for conjugating amine-containing molecules to the carboxylic acid termini of the PEG scaffold. researchgate.netresearchgate.netnih.gov

    ReagentRoleOptimal pHReferences
    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxylic acids4.5 - 6.0 thermofisher.comnih.govinterchim.fr
    NHS (N-hydroxysuccinimide)Stabilizes the active intermediate, forming an amine-reactive NHS ester7.0 - 9.0 (for reaction with amine) thermofisher.comresearchgate.netaxispharm.com
    DCC (Dicyclohexylcarbodiimide)Activates carboxylic acids (used in organic solvents)N/A (non-aqueous) thermofisher.comyoutube.com

    The orthogonality of the azide and carboxylic acid functionalities makes N-(Azido-PEG2)-N-bis(PEG4-Acid) a valuable tool for the precise construction of complex bioconjugates and other advanced materials.

    Esterification and Other Carboxylic Acid Derivatization Strategies for Functionalization

    The N-(Azido-PEG2)-N-bis(PEG4-Acid) molecule possesses two terminal carboxylic acid groups, which are key to its utility as a chemical linker. These carboxyl groups can be readily functionalized through various derivatization strategies, most notably esterification and amidation, to conjugate with other molecules.

    The primary method for activating the carboxylic acids is their reaction with primary amines. This reaction, however, requires the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to form a stable amide bond. broadpharm.com This strategy is fundamental in protein conjugation, where the amine groups of lysine (B10760008) residues are common targets.

    Another effective functionalization strategy is the conversion of the carboxylic acids into highly reactive N-hydroxysuccinimide (NHS) esters. broadpharm.com This is a common two-step process where the carboxyl group is first activated and then reacted with N-hydroxysuccinimide. The resulting NHS ester is a versatile intermediate that readily reacts with primary amines in a more efficient manner than the original carboxylic acid, providing a stable amide linkage. broadpharm.com This pre-activation simplifies conjugation protocols and is a widely used method in bioconjugation chemistry.

    Beyond direct conjugation, the carboxylic acid groups can be protected, for instance, as a t-butyl ester. broadpharm.com This allows for selective reaction of the molecule's other functional group, the azide, via click chemistry. The t-butyl ester protecting group can then be removed under acidic conditions to reveal the carboxylic acid for a subsequent conjugation step. broadpharm.com This orthogonal protection strategy enables the sequential and controlled assembly of complex molecular constructs.

    The dual carboxylic acid functionalities on the branched structure allow for the attachment of two molecules of interest, or for creating a chelate effect with a single molecule that has multiple attachment points. This branched design, combined with the versatile reactivity of carboxylic acids, makes N-(Azido-PEG2)-N-bis(PEG4-Acid) a powerful tool for creating complex bioconjugates. broadpharm.combroadpharm.com

    Table 1: Functionalization Strategies for the Carboxylic Acid Groups of N-(Azido-PEG2)-N-bis(PEG4-Acid)

    Derivatization StrategyReagent(s)Resulting Functional GroupKey Features
    Amidation Primary Amine + Activator (e.g., EDC, HATU)AmideForms a stable covalent bond; commonly used for protein conjugation. broadpharm.com
    NHS Esterification N-Hydroxysuccinimide (NHS) + ActivatorNHS EsterCreates a highly reactive intermediate for efficient reaction with primary amines. broadpharm.com
    Protection t-Butanol (for t-butyl ester formation)t-Butyl EsterAllows for orthogonal chemistry, protecting the acid while another functional group reacts. broadpharm.com

    Influence of Polyethylene Glycol (PEG) Spacers on Molecular Functionality

    The incorporation of polyethylene glycol (PEG) chains into molecular linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid) is a deliberate design choice that imparts several beneficial properties to the resulting conjugates. wikipedia.org PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene glycol units. thermofisher.comfrontiersin.org These characteristics are crucial for improving the performance of therapeutic proteins, peptides, and other biomolecules. nih.govyoutube.com

    Impact on Solubility and Conformational Flexibility in Conjugates

    The flexible nature of the C-O bonds within the PEG backbone provides conformational flexibility to the linker. chempep.com This flexibility can be advantageous in bioconjugation, allowing the attached molecules to orient themselves optimally for interaction with their targets. However, the influence of PEGylation on the conformational stability of a conjugated protein is complex. While it can lead to a more compact and less dynamic folded state by desolvating the protein surface, the specific effect depends heavily on the site of attachment. nih.govbyu.edu Studies have shown that PEGylation can either have minimal impact on the conformation of small neutral peptides or a significant effect on small, highly charged peptides. nih.govresearchgate.net In some cases, significant conformational changes following PEGylation can lead to a loss of bioactivity. frontiersin.org

    Table 2: Effects of PEG Spacers on Conjugate Properties

    PropertyEffect of PEG SpacersUnderlying Mechanism
    Solubility IncreasedHydrophilic ethylene oxide units form hydrogen bonds with water, reducing aggregation. thermofisher.comrsc.orgchempep.com
    Conformational Flexibility IncreasedFree rotation around C-O bonds in the PEG backbone provides flexibility. chempep.com
    Conformational Stability VariableCan increase stability by promoting a more compact state but is highly dependent on the conjugation site. nih.govbyu.edunih.gov

    Modulation of Steric Hindrance and Accessibility of Reactive Sites

    The PEG chains of N-(Azido-PEG2)-N-bis(PEG4-Acid) create a steric shield around the molecules to which they are attached. nih.govnih.gov This "shielding effect" is a result of the flexible PEG chains wrapping around the surface of the conjugated molecule, effectively increasing its hydrodynamic volume. wikipedia.orgnih.gov This steric bulk can mask the conjugated molecule from the host's immune system, thereby reducing its immunogenicity. wikipedia.orgnih.gov It also provides protection against proteolytic degradation by sterically hindering the approach of enzymes. byu.edu

    The degree of steric hindrance is dependent on the length and branching of the PEG chains. nih.govnih.gov Longer or branched PEG chains provide a more significant shielding effect. nih.gov While this steric hindrance is often beneficial, it can also be a disadvantage. If the PEG linker is attached near a protein's active site or receptor binding domain, it can sterically block access to these sites, leading to a reduction or complete loss of bioactivity. nih.govnih.gov Therefore, the strategic selection of the conjugation site is crucial to harness the benefits of PEGylation without compromising the function of the biomolecule. nih.govnih.gov

    In the context of N-(Azido-PEG2)-N-bis(PEG4-Acid), the PEG spacers physically separate the reactive azide and carboxylic acid termini from the conjugated molecule. This spacing can improve the accessibility of these reactive groups, facilitating more efficient conjugation reactions by minimizing steric interference from the molecule itself. nih.gov However, at high surface densities on a substrate, the PEG linkers and their attached peptides can aggregate, potentially reducing the accessibility of the reactive sites for subsequent interactions. nih.gov

    Applications of N Azido Peg2 N Bis Peg4 Acid in Advanced Research Disciplines

    Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

    Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that co-opts the body's own cellular machinery to eliminate disease-causing proteins. medchemexpress.com These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. xcessbio.comxcessbio.com This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.comxcessbio.comxcessbio.com The linker is a critical component, and PEG-based linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid) are integral to the synthesis of these molecular degraders. medchemexpress.commedchemexpress.com

    Role as a PROTAC Linker in Molecular Degrader Architectures

    N-(Azido-PEG2)-N-bis(PEG4-Acid) and its analogues function as PEG-based PROTAC linkers, forming the backbone that connects the target-binding ligand to the E3 ligase-binding ligand. xcessbio.commedchemexpress.commedchemexpress.com The polyethylene (B3416737) glycol chains enhance the solubility and improve the pharmacokinetic properties of the final PROTAC molecule. nih.gov The branched, three-arm structure of this linker provides a distinct topology that can be exploited to create more complex or multi-specific degrader molecules. Its design as a heterobifunctional linker allows for directed, sequential conjugation of the two different ligands required for PROTAC function. xcessbio.comxcessbio.com

    Optimization of Linker Topology and Length in PROTAC Development

    The efficacy of a PROTAC is highly dependent on the nature of its linker. The length, rigidity, and topology of the linker are critical parameters that must be optimized to achieve a stable and potent ternary complex (E3 ligase-PROTAC-target protein). The specific architecture of N-(Azido-PEG2)-N-bis(PEG4-Acid), with its defined PEG lengths (one PEG2 and two PEG4 units), offers a precise spatial arrangement between the two ends of the PROTAC.

    The availability of a wide range of PEG linkers with varying lengths and functional groups allows researchers to systematically explore the structure-activity relationship (SAR) of PROTACs. creative-biogene.comaxispharm.com The use of branched PEG architectures, such as the three-arm structure of N-(Azido-PEG2)-N-bis(PEG4-Acid), can lead to superior biological properties compared to simple linear linkers. nih.gov This particular branched topology allows for the potential attachment of multiple molecules, which could include multiple target-binding ligands or additional functional moieties to modulate the properties of the PROTAC.

    Strategies for Conjugation to E3 Ubiquitin Ligase Ligands and Target Protein Ligands

    The distinct functional groups at the termini of N-(Azido-PEG2)-N-bis(PEG4-Acid)'s arms enable highly specific and controlled conjugation strategies. medchemexpress.combroadpharm.com This dual reactivity is essential for the stepwise synthesis of a heterobifunctional PROTAC.

    Azide (B81097) Group Conjugation: The terminal azide (N₃) group is a key component for "click chemistry." medchemexpress.commedchemexpress.com It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a ligand containing a terminal alkyne group. medchemexpress.commedchemexpress.commedchemexpress.com Alternatively, it can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with ligands functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which obviates the need for a copper catalyst. medchemexpress.commedchemexpress.com

    Carboxylic Acid Group Conjugation: The two terminal carboxylic acid (-COOH) groups provide a second, orthogonal point of attachment. creative-biolabs.com These acid groups can be activated using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com The activated intermediate then readily reacts with a primary amine group (-NH₂) on the other ligand to form a stable amide bond. broadpharm.com

    This orthogonal reactivity ensures that the E3 ligase ligand and the target protein ligand can be attached in a controlled manner to the linker, preventing the formation of undesired homodimers.

    Bioconjugation Methodologies for Macromolecular Assembly

    The versatile chemical handles on N-(Azido-PEG2)-N-bis(PEG4-Acid) make it a valuable reagent for the bioconjugation and assembly of complex macromolecules beyond PROTACs. Its ability to connect different molecular entities with improved hydrophilicity is a significant advantage in creating functional biomaterials and therapeutic constructs.

    Covalent Attachment to Peptides and Proteins

    The functional groups of N-(Azido-PEG2)-N-bis(PEG4-Acid) are well-suited for the PEGylation of peptides and proteins. PEGylation is a widely used strategy to improve the therapeutic properties of protein-based drugs. nih.gov

    The carboxylic acid arms of the linker can be used to target primary amine groups found on the surface of proteins, such as the side chain of lysine (B10760008) residues. broadpharm.com Following activation with carbodiimide (B86325) chemistry, the linker can be covalently attached to the protein via a stable amide linkage. broadpharm.comaxispharm.com This process can be used to create protein-drug conjugates. adcreviews.com The remaining azide terminus is then available for further functionalization, for example, by attaching a small molecule, an imaging agent, or another protein that has been modified with an alkyne group. adcreviews.com

    Functionalization of Oligonucleotides and Nucleic Acid Constructs

    PEGylation is an established method to enhance the stability, cellular uptake, and pharmacokinetic properties of oligonucleotide-based therapeutics like antisense oligonucleotides and siRNAs. nih.govcreative-biogene.com Linkers such as N-(Azido-PEG2)-N-bis(PEG4-Acid) provide the necessary functionalities for this purpose.

    The azide group on the linker can be conjugated to oligonucleotides that have been synthesized with or post-synthetically modified to include a reactive alkyne group, such as a DBCO-functionalized thymine (B56734) base. nih.gov This click chemistry approach offers high efficiency and specificity. nih.gov Conversely, the carboxylic acid groups can be coupled to oligonucleotides that have been modified to contain a primary amine. creative-biogene.com The use of PEG linkers in this context can shield the oligonucleotide from nuclease degradation and reduce its immunogenicity. creative-biogene.comnih.gov This functionalization is critical for developing targeted drug delivery systems for oligonucleotide therapies. creative-biogene.com

    Surface Modification of Nanoparticles and Biomaterials

    The surface properties of nanoparticles and biomaterials are critical determinants of their interaction with biological systems. Unmodified surfaces can often lead to rapid clearance by the immune system and non-specific protein adsorption, which can reduce efficacy and cause adverse reactions. frontiersin.org Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to mitigate these issues by creating a hydrophilic, biocompatible hydration layer. frontiersin.orgmdpi.com

    N-(Azido-PEG2)-N-bis(PEG4-Acid) is particularly well-suited for this application. Its two carboxylic acid functional groups can form stable amide bonds with amine groups present on the surface of a nanoparticle or biomaterial. This two-point attachment provides a robust anchor, ensuring the linker is not easily detached. The azide-terminated PEG arm extends away from the surface, presenting a "clickable" functional group that is readily available for the subsequent covalent attachment of targeting ligands, imaging agents, or therapeutic molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.netmedchemexpress.com This approach allows for the creation of highly functionalized, stable, and biocompatible materials for advanced medical applications.

    Advantages of N-(Azido-PEG2)-N-bis(PEG4-Acid) in Surface Modification
    FeatureAdvantage in ResearchScientific Principle
    Dual Carboxylic Acid GroupsProvides stable, two-point anchoring to amine-functionalized surfaces.Formation of robust amide bonds enhances linker stability on the material's surface.
    Hydrophilic PEG ChainsImproves biocompatibility, reduces non-specific protein binding, and enhances colloidal stability. frontiersin.orgThe PEG chains form a hydration layer that sterically hinders protein adsorption and prevents aggregation. frontiersin.org
    Terminal Azide GroupAllows for highly specific and efficient "click" chemistry conjugation of various molecules. medchemexpress.comThe azide group reacts specifically with alkyne- or strained cyclooctyne-modified molecules (e.g., DBCO, BCN). medchemexpress.com

    Development of Advanced Linkers for Antibody-Drug Conjugates (ADCs)

    N-(Azido-PEG2)-N-bis(PEG4-Acid) is an example of a heterotrifunctional linker that enables the development of more complex and potentially more effective ADC architectures. cd-bioparticles.netjenkemusa.com Its branched structure allows for multiple points of attachment and functionality. For example, one of the carboxylic acid groups can be activated to react with lysine residues on the antibody, while the azide group is used to conjugate an alkyne-modified drug payload. The second carboxylic acid group remains available for the attachment of a secondary component, such as an imaging agent for diagnostics or a second, complementary drug molecule. This capability to build multi-payload or multifunctional ADCs is a significant area of research aimed at overcoming drug resistance and improving therapeutic outcomes. nih.gov

    Functional Groups of N-(Azido-PEG2)-N-bis(PEG4-Acid) for ADC Development
    Functional GroupReactive PartnerReaction TypePotential Use in ADC
    Carboxylic Acid (x2)Amine (e.g., on antibody lysine residues)Amide Bond Formation (with activators like EDC, HATU)Antibody conjugation; attachment of secondary payloads or modifiers.
    AzideAlkyne, BCN, DBCOClick Chemistry (CuAAC or SPAAC)Conjugation of primary drug payload. medchemexpress.com

    Applications in Polymer Chemistry and Functional Material Science

    The versatility of N-(Azido-PEG2)-N-bis(PEG4-Acid) extends into the fields of polymer chemistry and the engineering of advanced functional materials.

    Synthesis of PEG-Based Polymer Conjugates

    This trifunctional linker serves as an ideal building block for creating well-defined, branched, or complex PEG-based polymer architectures. rsc.org In polymer synthesis, it can act as a core unit or a branching point. For instance, the two carboxylic acid groups can initiate the polymerization of other monomers, or they can be used to couple two different pre-formed polymer chains. The azide group remains as a reactive handle for subsequent modification, allowing for the synthesis of graft copolymers or block copolymers with a "clickable" functionality for further conjugation. nih.gov The defined structure of the linker ensures a high degree of control over the final polymer's molecular architecture, which is crucial for applications in drug delivery and nanotechnology.

    Engineering of Functionalized Surfaces and Microarrays

    The creation of surfaces that can control biological interactions is fundamental to the development of biosensors, diagnostic microarrays, and biocompatible implants. jst.go.jpelsevierpure.com N-(Azido-PEG2)-N-bis(PEG4-Acid) can be used to engineer such surfaces with a high density of reactive groups for subsequent bio-functionalization. By anchoring the linker via its two carboxylic acid groups to a prepared substrate (e.g., an amine-silanized glass slide or gold surface), a surface is created where the azido-PEG2 arms are oriented outwards. mdpi.com This orientation makes the azide groups highly accessible for the immobilization of alkyne-modified biomolecules, such as DNA, peptides, or proteins. This strategy is particularly valuable for fabricating microarrays where precise spatial control over the attachment of probes is essential for assay performance.

    Development of Chemical Probes and Research Tools

    The modular nature of N-(Azido-PEG2)-N-bis(PEG4-Acid) makes it an excellent foundation for the construction of sophisticated chemical probes and tools for basic research.

    Creation of Multifunctional Scaffolds for Modular Assembly

    In chemical biology, molecular scaffolds are used to bring different functional units into close proximity to create synergistic effects or to build complex probes. researchgate.netnih.gov N-(Azido-PEG2)-N-bis(PEG4-Acid) acts as a discrete, non-peptidic chemical scaffold for the modular assembly of up to three different molecular components. rsc.org Researchers can leverage the distinct reactivity of the azide and the two acid groups to sequentially or orthogonally attach different molecules. For example, a targeting ligand could be attached to one acid, a fluorescent dye to the other acid, and a photo-crosslinker to the azide group. The resulting tripartite molecule would be a powerful research tool for studying ligand-receptor interactions in living cells. This "plug-and-play" approach simplifies the synthesis of complex, multifunctional probes that would otherwise be challenging to create.

    Strategies for Enabling Bioorthogonal Labeling in Complex Biological Systems

    The unique trifunctional structure of N-(Azido-PEG2)-N-bis(PEG4-Acid) offers a versatile platform for sophisticated bioorthogonal labeling strategies within intricate biological environments. This heterobifunctional, branched polyethylene glycol (PEG) linker is engineered with a terminal azide (N₃) group and two terminal carboxylic acid (-COOH) groups. This distinct arrangement allows for a multi-pronged approach to the modification and tracking of biomolecules. The azide group serves as a chemical handle for bioorthogonal "click" chemistry reactions, while the two carboxylic acid moieties enable the covalent attachment of one or two different molecular entities, such as targeting ligands or functional probes.

    The PEG chains incorporated into the linker's structure enhance its aqueous solubility and biocompatibility, which is crucial for applications in living systems. purepeg.com Furthermore, the flexibility and length of the PEG arms can mitigate steric hindrance, allowing for efficient conjugation to large biomolecules. precisepeg.com

    Dual-Targeting and Labeling Strategies

    A primary application of N-(Azido-PEG2)-N-bis(PEG4-Acid) is the creation of dual-functional probes. The two carboxylic acid groups can be chemically activated, for instance using carbodiimide chemistry (e.g., with EDC) or by conversion to N-hydroxysuccinimide (NHS) esters, to react with primary amine groups on biomolecules like proteins or peptides. mdpi.com This allows for the attachment of two different molecules, for example, a targeting ligand and a therapeutic agent, or two different imaging agents.

    The azide group remains available for a subsequent bioorthogonal reaction with a molecule bearing a complementary alkyne or a strained cyclooctyne (B158145). This two-step labeling process is highly specific and can be performed under physiological conditions, minimizing interference with biological processes. nih.gov

    A hypothetical strategy for dual-targeting and labeling of a specific cell type could involve the following steps:

    Conjugation of Targeting Ligands: The two carboxylic acid groups of N-(Azido-PEG2)-N-bis(PEG4-Acid) are conjugated to two different cell-surface receptor ligands.

    Cellular Incubation: The resulting trivalent construct is incubated with cells, allowing the targeting ligands to bind to their respective receptors on the cell surface.

    Bioorthogonal Labeling: An imaging agent (e.g., a fluorescent dye) modified with a dibenzocyclooctyne (DBCO) group is introduced. The azide on the linker reacts specifically with the DBCO group via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry, resulting in fluorescently labeled cells. nih.gov

    This approach allows for high-fidelity labeling of cells that express both target receptors, providing a more specific labeling strategy than single-target methods.

    Metabolic Labeling and "Click"-Activated Probes

    Another advanced strategy involves metabolic labeling to introduce one of the bioorthogonal handles into the biological system. For instance, cells can be cultured with an unnatural sugar modified with an alkyne group. This sugar is metabolized and incorporated into cell-surface glycans. mdpi.com

    N-(Azido-PEG2)-N-bis(PEG4-Acid), with its azide group, can then be used as a probe. The carboxylic acid ends of the linker could be conjugated to other molecules of interest, such as a drug molecule and a solubilizing agent. When this construct is introduced to the metabolically labeled cells, the azide group on the linker will "click" with the alkyne-modified glycans on the cell surface, effectively delivering the conjugated molecules to the cell. mdpi.com

    The table below outlines a hypothetical experimental design for this strategy.

    Experimental Step Reagents Purpose Expected Outcome
    Metabolic Labeling Ac₄ManNAl (peracetylated N-alkynylmannosamine)Introduce alkyne groups onto cell surface glycans.Cells display alkyne functionalities on their surface glycoproteins.
    Probe Synthesis N-(Azido-PEG2)-N-bis(PEG4-Acid), Drug-NH₂, Fluorophore-NH₂, EDC/NHSConjugate a drug and a fluorophore to the linker.Creation of a Drug/Fluorophore-Linker-Azide probe.
    Bioorthogonal Reaction Metabolically labeled cells, Drug/Fluorophore-Linker-Azide probeCovalently attach the probe to the cell surface via click chemistry.Cells are simultaneously targeted with a drug and fluorescently labeled.

    This strategy effectively turns the cell's own metabolic machinery into a tool for targeted delivery and imaging.

    Assembly of Multivalent Bioconjugates

    A research strategy to create a trivalent targeting agent could involve:

    Ligand Attachment: Two equivalents of a targeting peptide (with a free amine group) are coupled to the two carboxylic acid groups of the linker.

    Third Arm Functionalization: The azide group is reacted with an alkyne-modified version of the same or a different targeting peptide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

    The resulting multivalent construct would be expected to exhibit significantly higher binding affinity and potentially enhanced biological activity compared to its monovalent counterparts. The table below summarizes the key reactions in this hypothetical assembly.

    Reaction Step Reactant 1 Reactant 2 Reaction Type Bond Formed
    Step 1: Di-functionalization N-(Azido-PEG2)-N-bis(PEG4-Acid)Amine-containing peptideAmidation (EDC/NHS)Amide
    Step 2: Tri-functionalization Di-functionalized linker from Step 1Alkyne-containing peptideCuAAC Click ChemistryTriazole

    Such multivalent constructs are of great interest in areas like targeted drug delivery and the development of potent inhibitors. nih.gov

    Theoretical and Mechanistic Considerations in N Azido Peg2 N Bis Peg4 Acid Reactivity

    Computational Chemistry Approaches for Predicting Reaction Outcomes and Conformational Preferences

    Computational chemistry provides powerful tools to investigate the reactivity and structural dynamics of PEG linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid). These methods offer molecular-level insights that are often difficult to obtain through experimental means alone.

    Predicting Reaction Mechanisms and Outcomes: Density-functional theory (DFT) calculations are instrumental in elucidating the mechanisms of the primary reactions this linker undergoes. For the azide (B81097) group, DFT can model the transition states of both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org These calculations help to understand the energetics of the reaction pathways, confirming the stepwise, kinetically favored process in CuAAC, which involves a dinuclear copper catalyst. acs.org For the carboxylic acid moieties, computational models can predict the efficiency of various activating agents (e.g., EDC, HATU) used in amide bond formation by calculating the energy barriers for the formation of the activated ester intermediate and the subsequent nucleophilic attack by an amine. hepatochem.com

    Conformational Preferences and Their Impact: The flexibility of the PEG chains is a defining characteristic that significantly influences the linker's behavior. Molecular dynamics (MD) simulations are used to explore the conformational landscape of PEGylated molecules. nih.govacs.org For N-(Azido-PEG2)-N-bis(PEG4-Acid), MD simulations can predict the spatial distribution of the reactive end-groups, which is critical for understanding its ability to bridge two different molecules effectively. These simulations have shown that PEG chains can adopt various conformations, from extended to more compact, globular structures, depending on the solvent environment and interactions with conjugated molecules. nih.govacs.org

    Computational MethodApplication for N-(Azido-PEG2)-N-bis(PEG4-Acid)Key Insights
    Density-Functional Theory (DFT) Elucidating reaction mechanisms for CuAAC, SPAAC, and amide coupling. acs.orgProvides energy profiles, identifies transition states, and explains regioselectivity in click chemistry.
    Molecular Dynamics (MD) Simulations Predicting conformational preferences and flexibility of the PEG chains. nih.govacs.orgReveals the spatial arrangement of reactive ends, impact of solvent, and potential for intramolecular interactions.
    Bioinformatics Analysis Guiding the selection of conjugation sites on biomolecules. nih.govHelps predict how the linker will affect the structure, stability, and function of the final conjugate. nih.gov

    Kinetic Studies of Click Chemistry and Amide Coupling Reactions

    The reaction rates of the azide and carboxylic acid groups are fundamental to the controlled, stepwise synthesis of complex bioconjugates. Kinetic studies provide the data needed to fine-tune reaction conditions such as temperature, pH, and catalyst concentration.

    Kinetics of Azide Reactions (Click Chemistry): The azide group on N-(Azido-PEG2)-N-bis(PEG4-Acid) allows for highly efficient "click" reactions. The two main types are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) azide-alkyne cycloadditions.

    CuAAC: This reaction is known for its rapid kinetics and high yields. acs.org The introduction of a copper(I) catalyst dramatically accelerates the cycloaddition compared to the uncatalyzed Huisgen reaction, which requires high temperatures. acs.org Kinetic studies show that CuAAC reactions are typically pseudo-first-order with respect to the limiting reagent and can be completed in minutes to a few hours at room temperature. acs.orgsnmjournals.org The reaction rate is influenced by the copper source, ligands that stabilize the Cu(I) oxidation state, and the solvent. acs.org

    SPAAC: This catalyst-free reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and is preferred for applications in biological systems where copper toxicity is a concern. snmjournals.orgrsc.org SPAAC kinetics are generally slower than CuAAC but still highly efficient. acs.org Kinetic analyses have fitted the reaction profiles to first-order exponential non-linear regression models, allowing for quantitative comparisons between different strained alkynes and reaction conditions. snmjournals.org The rate of SPAAC can be influenced by the specific type of strained alkyne and the surrounding buffer components. snmjournals.org

    Kinetics of Carboxylic Acid Reactions (Amide Coupling): The two PEG4-Acid arms of the linker undergo amide bond formation with primary amines. This reaction typically requires the activation of the carboxylic acid.

    Activation and Coupling: The most common method involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like N-hydroxysuccinimide (NHS) to form a more stable, reactive intermediate. hepatochem.comcreativepegworks.com The reaction is generally performed in a two-step, one-pot process. hepatochem.com

    Kinetic Factors: The kinetics of amide coupling are highly dependent on pH. EDC-mediated coupling, for example, is most effective in acidic conditions (pH 4.5-5.5) to activate the carboxyl group while keeping the amine nucleophile sufficiently unprotonated. axispharm.com The reaction is typically monitored over several hours, with reaction times of 2 to 24 hours being common, depending on the reactivity of the substrates. axispharm.comresearchgate.net The use of in-situ monitoring techniques, such as flow IR, has enabled detailed kinetic analysis, revealing the rates of both the activation step and the subsequent amidation. researchgate.net Single-molecule force spectroscopy studies have also provided profound insights into the stability and force-dependent hydrolysis kinetics of amide bonds, revealing that mechanical force can dramatically accelerate bond cleavage. uregina.ca

    Reaction TypeKey ReagentsTypical Reaction TimeKinetic Profile
    CuAAC Azide, Terminal Alkyne, Cu(I) CatalystMinutes to hoursFast, pseudo-first-order acs.orgsnmjournals.org
    SPAAC Azide, Strained Alkyne (e.g., DBCO, BCN)HoursSlower than CuAAC, first-order exponential snmjournals.org
    Amide Coupling Carboxylic Acid, Amine, Coupling Agent (e.g., EDC, HATU)2-24 hoursDependent on pH, temperature, and activation method axispharm.comresearchgate.net

    Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Product Validation

    A suite of analytical techniques is essential to monitor the progress of conjugation reactions involving N-(Azido-PEG2)-N-bis(PEG4-Acid) and to validate the identity and purity of the final products.

    Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the cornerstone for monitoring PEGylation reactions and purifying products. thermofisher.com

    Reversed-Phase HPLC (RP-HPLC): This technique is highly effective for separating the starting materials, intermediates, and final products based on differences in hydrophobicity. It can resolve unreacted PEG linkers from the PEGylated molecules. thermofisher.comwaters.com The use of complementary detectors is often necessary; for instance, a UV-Vis detector can quantify the protein or peptide component, while a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is needed to detect the PEG linker itself, which lacks a strong chromophore. thermofisher.comwaters.com

    Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is useful for separating the much larger PEGylated product from the smaller, unreacted linker and other reagents. waters.com

    Liquid Chromatography-Mass Spectrometry (LC/MS): Coupling HPLC with mass spectrometry provides a powerful method for both separation and identification. nih.govingenieria-analitica.com LC/MS can confirm the molecular weights of intermediates and the final conjugate, verifying the extent of PEGylation and identifying any side products. nih.govingenieria-analitica.comresearchgate.net The heterogeneity of PEG can lead to a distribution of masses, which is readily observed by MS. ingenieria-analitica.com

    Spectroscopic Techniques: Spectroscopy provides detailed structural information and confirmation of covalent bond formation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the linker and its conjugates. The characteristic signals of the PEG backbone (a strong peak around 3.6 ppm in ¹H NMR) and the appearance or disappearance of signals corresponding to the reactive end-groups can be used to monitor reaction completion. nih.gov

    Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the functional groups involved in the reactions. The disappearance of the strong, sharp azide peak (around 2100 cm⁻¹) is a clear indicator of a successful click reaction. nih.gov Similarly, changes in the carbonyl region (around 1650-1750 cm⁻¹) can confirm the conversion of carboxylic acids to amides. nih.gov

    Raman Spectroscopy: This technique provides complementary vibrational information to IR. It can identify characteristic bands for the PEG backbone, such as C-C-O bending and C-O stretching vibrations, which can be used for characterization. researchgate.net

    Mass Spectrometry (MS): Beyond its use with LC, MS (including MALDI-TOF and ESI-MS) is critical for determining the molecular weight of the final product with high accuracy. This confirms that the desired number of molecules has been conjugated to the linker. ingenieria-analitica.com

    Analytical TechniquePurposeInformation Obtained
    RP-HPLC Reaction monitoring, purity assessmentSeparation of reactants, intermediates, and products based on hydrophobicity. thermofisher.comwaters.com
    SEC-HPLC Purification, analysis of conjugatesSeparation based on molecular size, removal of unreacted small molecules. waters.com
    LC/MS Identification and quantificationMolecular weight confirmation of products and impurities. nih.govingenieria-analitica.com
    NMR Spectroscopy Structural validationConfirmation of covalent structure and disappearance of starting material signals. nih.gov
    IR/Raman Spectroscopy Functional group analysisMonitoring the conversion of azide and carboxylic acid groups. nih.govresearchgate.net

    Future Perspectives and Emerging Research Directions for N Azido Peg2 N Bis Peg4 Acid

    Exploration of Novel Conjugation Strategies and Reaction Pathways

    The future utility of N-(Azido-PEG2)-N-bis(PEG4-Acid) will be significantly enhanced by the development of novel and orthogonal conjugation strategies. The azide (B81097) and carboxylic acid moieties currently serve as robust reactive handles, but expanding the repertoire of chemical reactions will enable the construction of more complex and precisely controlled biomolecular systems.

    The primary conjugation method for the azide group is click chemistry, which includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgmedchemexpress.com These reactions are highly efficient and bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. rsc.org Future research is focused on developing click reactions with even faster kinetics and exploring new bioorthogonal pairs that are fully orthogonal to the existing azide-alkyne chemistry. rsc.orgnih.gov

    One emerging area is the use of multiple, mutually orthogonal click reactions to assemble molecular components with exceptional precision. nih.gov For instance, a strategy could involve using the azide group of N-(Azido-PEG2)-N-bis(PEG4-Acid) in a SPAAC reaction, while the carboxylic acid arms are modified to participate in a completely different bioorthogonal reaction, such as a 2-cyanobenzothiazole (CBT)–cysteine (Cys) condensation. nih.gov This would allow for the sequential and controlled attachment of three different molecules, a significant advance for creating multifunctional probes or therapeutics. nih.gov

    Furthermore, innovations in activating the carboxylic acid arms are being explored. While standard carbodiimide (B86325) chemistry (e.g., using EDC) is effective for forming amide bonds with primary amines, researchers are developing linker technologies with built-in, self-immolative spacers or triggers that respond to specific physiological conditions, such as changes in pH or the presence of certain enzymes. symeres.comnih.gov

    Reaction Type Functional Group on Linker Reacts With Key Features
    CuAAC AzideTerminal AlkyneHigh yield, requires copper catalyst.
    SPAAC AzideStrained Alkyne (e.g., DBCO, BCN)Copper-free, bioorthogonal, fast kinetics. rsc.orgmedchemexpress.com
    Amide Bond Formation Carboxylic AcidPrimary AmineStable bond, requires activators (e.g., EDC, HATU).
    CBT-Cys Condensation Modified Carboxylic Acid (to carry CBT)CysteineBioorthogonal to azide-alkyne reactions, forms stable thiazole (B1198619) ring. nih.gov

    Integration into High-Throughput Screening Platforms for Accelerated Molecular Discovery

    The unique trifunctional structure of N-(Azido-PEG2)-N-bis(PEG4-Acid) is exceptionally well-suited for integration into high-throughput screening (HTS) platforms, particularly for the discovery of heterobifunctional molecules like proteolysis-targeting chimeras (PROTACs). precisepeg.combiochempeg.com PROTACs require the optimization of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. nih.gov The linker's length and composition are critical for the efficacy of the PROTAC. nih.gov

    N-(Azido-PEG2)-N-bis(PEG4-Acid) allows for a modular "one-to-many" or "two-to-one" library synthesis approach. An E3 ligase ligand functionalized with an alkyne can be "clicked" onto the azide arm of the linker, creating a stable core structure. This core, now presenting two carboxylic acid groups, can then be rapidly reacted in parallel with a large library of different amine-containing target protein ligands. This strategy allows for the efficient generation of hundreds of distinct PROTAC molecules, where the only variable is the target ligand, enabling a systematic screening for the most potent combination. nih.gov This accelerates the discovery process, which would otherwise require laborious one-by-one synthesis. precisepeg.commdpi.com

    Step Reaction Components Outcome
    1. Core Synthesis SPAACN-(Azido-PEG2)-N-bis(PEG4-Acid) + Alkyne-functionalized E3 Ligase LigandA single, purified PROTAC core with two reactive carboxylic acid arms.
    2. Library Generation Parallel AmidationPROTAC Core + Library of Amine-functionalized Target Ligands (Ligand 1, Ligand 2, ... Ligand N)A large library of PROTAC candidates (PROTAC 1, PROTAC 2, ... PROTAC N).
    3. Screening HTS AssayPROTAC LibraryIdentification of lead candidates with optimal target degradation activity.

    Development of Advanced Multivalent Architectures for Systems Chemical Biology

    Systems chemical biology aims to understand complex biological networks using chemical tools. europa.eu Multivalent molecules, which can bind to multiple targets simultaneously, are powerful probes for this purpose because many biological processes are governed by weak, transient interactions that can be stabilized and studied through induced proximity. nih.govnih.govwikipedia.org

    N-(Azido-PEG2)-N-bis(PEG4-Acid) serves as an ideal scaffold for building advanced multivalent probes due to its Y-shaped architecture. cd-bioparticles.netjenkemusa.comjenkemusa.com By attaching different molecular entities to each of its three arms, researchers can create tools to investigate complex protein-protein or protein-nucleic acid interactions within a living cell. For example, one arm could be conjugated to a fluorescent dye for imaging, a second to a ligand for a specific protein, and the third to a ligand for another protein. Such a probe could be used to confirm if these two proteins come into close proximity under certain cellular conditions.

    A key emerging concept in multivalency is "superselectivity," where a multivalent ligand binds with sharply increased avidity only to cells that express a high density of the target receptor. europa.eu This phenomenon, which arises from the cooperative nature of multivalent binding, can be exploited to design highly specific diagnostic or therapeutic agents. europa.eu The branched structure of N-(Azido-PEG2)-N-bis(PEG4-Acid) is perfectly suited for creating ligands that can achieve such superselective targeting by presenting multiple copies of a receptor-binding molecule. europa.eu

    Innovations in Synthetic Accessibility and Scalability for Diverse Research Applications

    While N-(Azido-PEG2)-N-bis(PEG4-Acid) and similar branched linkers are powerful research tools, their broader application depends on innovations that improve their synthetic accessibility and scalability. chempep.com The synthesis of complex, monodisperse PEG derivatives can be challenging and costly. chempep.compharmafeatures.com

    Future advancements will likely focus on more efficient and streamlined synthetic routes. Research has shown facile methods for creating branched PEGs using commercially available initiators like trimethylolpropane (B17298) allyl ether (TMPAE) for anionic polymerization, followed by orthogonal modification of the functional groups. rsc.orgresearchgate.net Another approach involves the desymmetrization of oligo(ethylene glycol)s, converting one hydroxyl group to an azide and then activating the other for further functionalization, a method reported to be suitable for large-scale production from inexpensive materials. nih.gov

    As the demand for complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs grows, there is a strong push towards GMP (Good Manufacturing Practice) grade production of these linkers. jenkemusa.comjenkemusa.comjenkemusa.com Companies are developing robust, back-integrated manufacturing processes, starting from the polymerization of ethylene (B1197577) oxide, to ensure high purity, low polydispersity, and batch-to-batch consistency, which are critical for therapeutic applications. jenkemusa.comjenkemusa.comyoutube.com These innovations will make advanced linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid) more accessible and affordable for a wider range of research and clinical development projects. jenkemusa.com

    Synthetic Approach Starting Material Key Steps Advantages
    Branched Polymerization rsc.orgresearchgate.netTrimethylolpropane allyl ether (TMPAE)Anionic polymerization of ethylene oxide; Orthogonal modification of terminal groups.Facile route using commercial initiator; controlled synthesis.
    OEG Desymmetrization nih.govSimple oligo(ethylene glycol)s (OEGs)Monofunctionalization (e.g., to azide); Activation and conversion of the second terminus.Suitable for large-scale production; uses inexpensive starting materials.
    Convergent Synthesis nih.govPre-functionalized PEG armsCoupling of functionalized arms to a central core.Modular and allows for combination of different pre-made arms.

    Q & A

    Q. How should cytotoxicity assays be designed for PEG-based conjugates?

    • Answer :
    • Cell Lines : Use HEK293 or HepG2 cells for baseline toxicity screening .
    • Dosage Range : Test 0.1–100 µM concentrations over 24–72 hours .
    • Controls : Include free PEG and azide analogs to isolate toxicity sources .

    Safety and Handling

    • Storage : Store at -20°C in desiccated, light-protected vials to prevent azide degradation .
    • Hazards : Avoid inhalation (H335) and skin contact (H315); use PPE (gloves, goggles) and work in a fume hood .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.